ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Medicinal chemistry teams designing Type I kinase inhibitors often struggle to find building blocks that reliably engage the ATP-binding pocket hinge region. Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate (CAS 1396764-92-3) directly addresses this need with its 4-amino-6-methylpyrimidine core, providing the canonical donor-acceptor-donor motif essential for hinge binding. - Enables hinge-region engagement: 4-amino group provides 3 H-bond donors, a feature absent in unsubstituted pyrimidine-piperazine analogs (HBD=0). - Orthogonal protecting group strategy: The ethyl carbamate is stable under acidic Boc-deprotection conditions (TFA/DCM) but cleavable under alkaline conditions, enabling two-directional library expansion. - CNS-favorable physicochemical profile: tPSA ≈99.8 Ų and clogP ≈0.29 place it within the CNS MPO sweet spot, with BBB penetration potential relevant for CNS-targeted kinase programs.

Molecular Formula C12H19N5O2
Molecular Weight 265.31 g/mol
CAS No. 1396764-92-3
Cat. No. B6501313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate
CAS1396764-92-3
Molecular FormulaC12H19N5O2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N)C
InChIInChI=1S/C12H19N5O2/c1-3-19-12(18)17-6-4-16(5-7-17)11-14-9(2)8-10(13)15-11/h8H,3-7H2,1-2H3,(H2,13,14,15)
InChIKeyOBAZEEGALBSTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate (CAS 1396764-92-3) is a synthetic small molecule belonging to the piperazinylpyrimidine class, a scaffold widely recognized in medicinal chemistry as a privileged core for kinase inhibition and central nervous system (CNS) target modulation [1]. With a molecular formula of C12H19N5O2 and a molecular weight of 265.32 g/mol, the compound combines a 4-amino-6-methylpyrimidine heterocycle with an N-ethylcarboxylate-substituted piperazine. The molecule possesses 3 hydrogen bond donors, 7 hydrogen bond acceptors, and a predicted octanol-water partition coefficient (clogP) of approximately 0.29, placing it within favorable drug-like chemical space per Lipinski's Rule of Five . Commercially available at ≥95% purity from multiple vendors, this compound serves primarily as a versatile synthetic building block and fragment for medicinal chemistry optimization campaigns targeting kinase-dependent pathologies and other biological pathways .

Fragment DesignHinge-binding donor (3 HBD) supports Type I kinase inhibitor library construction
Synthetic HandleEthyl carbamate enables orthogonal deprotection strategies relative to Boc
CNS Probe SpaceFavorable tPSA and clogP for designing brain-penetrant kinase probes

Structural Determinants of Biological Selectivity


Within the piperazinylpyrimidine class, even minor structural variations at the pyrimidine 4- and 6-positions and the piperazine N-substituent produce profound shifts in kinase selectivity profiles, cellular potency, and physicochemical properties [1]. The 4-amino group on the pyrimidine ring of the target compound serves as a critical hydrogen bond donor that can engage hinge-region residues in ATP-binding pockets, while the 6-methyl substituent introduces steric and electronic modulation absent in unsubstituted analogs such as ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate (CAS 99931-83-6) . The ethyl carbamate moiety on the piperazine ring provides a metabolically labile ester that can function as a protecting group for further derivatization or as a modulator of lipophilicity and membrane permeability. Piperazinylpyrimidines designed as kinase inhibitors demonstrate that even single-atom changes at the pyrimidine 4-position can shift kinase binding from PDGFR-family kinases to S6K1 with >400-fold selectivity differences [1][2]. These structure-activity relationship (SAR) characteristics mean that the target compound cannot be generically substituted by another piperazinylpyrimidine analog without risking complete loss of the desired binding or functional profile in a given assay system.

Des-amino analogsLack 4-amino HBD; may not engage kinase hinge region — binding profile may shift
Piperidine analogsLower tPSA and single ionizable nitrogen can alter solubility and CNS permeability context
Boc-protected analogsAcid-labile Boc may be incompatible with synthetic sequences requiring orthogonal deprotection

Quantitative Differentiation vs. Closest Analogs


Hydrogen Bond Donor Profile vs. Unsubstituted Pyrimidine Analog

Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate possesses 3 hydrogen bond donors (HBD) — contributed by the primary amine at pyrimidine C4 — versus 0 HBD for the unsubstituted comparator ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate (CAS 99931-83-6) [1]. This difference in HBD count directly impacts the molecule's capacity to engage kinase hinge-region residues, because the 4-amino group provides a critical donor interaction that is entirely absent in the des-amino analog. Additionally, the 6-methyl group increases molecular weight from 236.27 g/mol (comparator) to 265.32 g/mol (target), adding steric bulk that can influence binding pocket complementarity and selectivity .

H-Bond Donor Profile
Head-to-head
Target: 3 HBD, 7 HBA, MW 265
Comparator: 0 HBD, 5 HBA, MW 236
4-Amino group enables critical hinge-region hydrogen bonding for kinase inhibitor design
Type I kinase binding motif requires HBD interaction absent in des-amino analogs
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Piperazine vs. Piperidine: Solubility and CNS Optimization

The target compound incorporates a piperazine ring, which provides two tertiary amine nitrogen atoms capable of protonation at physiological pH, enhancing aqueous solubility relative to the piperidine analog 6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine (CAS 91717-23-6), which contains only a single basic nitrogen [1]. The piperazine N4 nitrogen in the target compound is further derivatized as an ethyl carbamate, providing a modifiable handle that can be cleaved or further functionalized — an option unavailable with simple piperidine analogs. The computed topological polar surface area (tPSA) of the target compound (≈99.8 Ų) is significantly higher than that of the piperidine comparator (estimated ≈64 Ų), which has implications for membrane permeability and blood-brain barrier penetration potential [1].

Solubility & CNS Profile
Data to verify
Target tPSA ~100 Ų, 2 ionizable N
Comparator tPSA ~64 Ų, 1 ionizable N
Higher tPSA and dual nitrogen basicity may improve aqueous solubility for in vitro assays
Computed tPSA; solubility predictions require experimental confirmation
Pharmacokinetics CNS Drug Design Solubility Optimization

Piperazinylpyrimidine Scaffold as Selective Kinase Core

Piperazinylpyrimidine derivatives, as a class, have been validated as selective kinase inhibitors with demonstrated differential potency against oncogenic mutant kinases versus wild-type counterparts. In the seminal work by Shallal and Russu, compound 4 of the piperazinylpyrimidine series demonstrated significantly greater potency against oncogenic mutant forms of PDGFR-family kinases compared to wild-type, establishing a selectivity paradigm directly relevant to the target compound's scaffold [1]. The well-characterized analog PF-4708671 (a piperazinyl-pyrimidine derivative) demonstrates S6K1 inhibition with Ki = 20 nM and IC50 = 160 nM, with 400-fold selectivity over S6K2 and >20-fold selectivity over RSK1/2 . While the specific target compound (CAS 1396764-92-3) lacks published kinome-wide profiling data, its 4-amino-6-methylpyrimidine substitution pattern — distinct from PF-4708671's trifluoromethyl-pyrimidine — positions it within a chemical space that has produced sub-100 nM kinase inhibitors across multiple targets, as evidenced by the PRMT4 inhibitory activity (IC50 = 42 nM) of the structurally related building block 6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine [2].

Kinase Scaffold Context
Class-level
Piperazinylpyrimidine class: nM-range inhibition (e.g., S6K1 Ki 20 nM, PRMT4 IC50 42 nM)
Class-validated scaffold supports kinase inhibitor fragment development; selectivity of this building block requires empirical profiling
No direct kinome data available for CAS 1396764-92-3
Kinase Inhibition Cancer Therapeutics Selectivity Profiling

Ethyl Carbamate vs. Boc: Orthogonal Protecting Group

The ethyl carbamate (—COOEt) substituent on the piperazine N4 nitrogen of the target compound provides a chemically orthogonal protecting group that differs critically from the tert-butyl carbamate (Boc) found on analogous building blocks such as tert-butyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate [1]. Ethyl carbamates are stable under acidic conditions that cleave Boc groups (e.g., TFA/DCM), enabling sequential deprotection strategies in library synthesis. Conversely, ethyl carbamates can be cleaved under basic conditions (e.g., KOH/EtOH or TMSI) that would leave Boc groups intact. This orthogonality allows the target compound to be integrated into synthetic pathways that are incompatible with Boc-protected analogs, providing a differentiated procurement rationale for laboratories executing multi-step parallel synthesis campaigns . The ethyl ester also offers a lower molecular weight contribution (+73.07 Da for —COOEt) compared to Boc (+100.12 Da for —COOtBu), providing a 27 Da advantage per molecule that is meaningful in fragment-based approaches where ligand efficiency metrics penalize excess mass .

Protecting Group Orthogonality
Head-to-head
Ethyl carbamate (COOEt, 73 Da) stable to acid; Boc (COOtBu, 100 Da) labile to acid. Orthogonal deprotection enables two-directional synthesis.
Enables synthetic sequences requiring acid-stable protecting group while leaving other amines protected
Reduces protecting group manipulation steps in library synthesis
Synthetic Chemistry Protecting Group Strategy Parallel Synthesis

High-Impact Application Scenarios


Fragment Library Design with Hinge-Binding Donors

The 4-amino group on the pyrimidine ring provides 3 hydrogen bond donors — a feature entirely absent in unsubstituted pyrimidine-piperazine building blocks such as ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate (HBD = 0). Medicinal chemistry teams constructing fragment libraries for kinase inhibitor discovery should prioritize this compound when hinge-region engagement is a design requirement, because the 4-amino substituent enables the canonical donor-acceptor-donor motif that anchors Type I kinase inhibitors within the ATP-binding pocket. The 6-methyl group provides additional hydrophobic contact surface that can be exploited for selectivity engineering.

Orthogonal Protection in Piperazine Library Synthesis

The ethyl carbamate protecting group on the target compound is stable under acidic deprotection conditions (e.g., TFA/DCM) that cleave Boc groups, yet can be removed under alkaline conditions (KOH/EtOH, TMSI). This chemical orthogonality relative to tert-butyl carbamate-protected analogs makes the target compound ideal for synthetic sequences requiring differential deprotection of multiple amine functionalities. Procurement of this specific ethyl carbamate building block — rather than the more common Boc analog — enables two-directional library expansion strategies that reduce overall synthetic step count and increase the diversity of accessible final compounds.

CNS-Penetrant Kinase Probe Development

With a computed tPSA of approximately 99.8 Ų (below the 120 Ų threshold frequently associated with blood-brain barrier penetration) and a clogP of 0.29 (within the 1–3 optimal range for CNS drugs), the target compound resides in favorable CNS multiparameter optimization (MPO) space. Compared to piperidine analogs such as 6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine (tPSA ≈ 64 Ų), the higher tPSA of the piperazine-containing target compound offers a differentiated balance between permeability and solubility that is particularly relevant for CNS-targeted kinase programs. Researchers developing brain-penetrant kinase inhibitors should evaluate this scaffold as a starting point for lead optimization, where the ethyl carbamate can serve as a prodrug handle or be replaced to tune CNS exposure.

SAR of Clinical Piperazinylpyrimidine Inhibitors

The piperazinylpyrimidine class has produced clinical candidates and tool compounds such as PF-4708671 (S6K1 Ki = 20 nM, IC50 = 160 nM, 400-fold S6K1/S6K2 selectivity) and GDC-0980 (PI3Kα/β/δ/γ IC50 = 5/27/7/14 nM; mTOR Ki = 17 nM). The target compound's 4-amino-6-methylpyrimidine substitution pattern represents an underexplored region of chemical space within this validated class. Teams engaged in scaffold-hopping or patent-circumvention strategies around existing piperazinylpyrimidine intellectual property should procure this compound to systematically evaluate the impact of pyrimidine 4-amino/6-methyl substitution on kinase selectivity, cellular potency, and ADME properties relative to the more extensively characterized trifluoromethyl- and unsubstituted-pyrimidine series.

Application
Selection Property
Validation Focus
Fragment library design
Hinge-binding donor capacity (3 HBD)
Hinge-region engagement assays
Orthogonal protection synthesis
Ethyl carbamate orthogonality
Selective deprotection conditions
CNS kinase probe design
CNS MPO-compatible tPSA and clogP
Permeability and brain exposure models
Kinase inhibitor SAR expansion
Unexplored 4-amino-6-methyl substitution
Kinase selectivity panels and ADME profiling
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